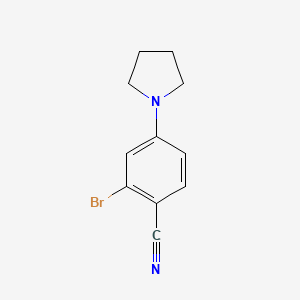

2-Bromo-4-(pyrrolidin-1-yl)benzonitrile

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The systematic nomenclature of 2-Bromo-4-(pyrrolidin-1-yl)benzonitrile follows International Union of Pure and Applied Chemistry conventions for naming substituted aromatic compounds. The compound's systematic name, 2-bromo-4-pyrrolidin-1-ylbenzonitrile, accurately reflects the positional arrangement of substituents on the benzene ring, with the nitrile functional group serving as the principal group. The Chemical Abstracts Service has assigned registry number 1189353-46-5 to this specific compound, providing a unique identifier that distinguishes it from closely related structural analogs.

The nomenclature analysis reveals several critical aspects of the compound's structural designation. The benzonitrile core indicates a benzene ring bearing a cyano group as the primary functional group, establishing the fundamental framework for numbering positions on the aromatic ring. The bromo substituent occupies the ortho position relative to the nitrile group, designated as position 2 in the systematic numbering scheme. The pyrrolidin-1-yl group, representing a pyrrolidine ring attached through its nitrogen atom, is positioned at the para location relative to the nitrile, corresponding to position 4 on the benzene ring.

Chemical database entries consistently confirm the molecular identification number MFCD11038407 assigned by the Molecular Design Limited system, further validating the compound's unique chemical identity. This systematic approach to nomenclature ensures precise communication of the compound's structure across scientific literature and commercial applications, eliminating ambiguity that might arise from alternative naming conventions.

Molecular Formula and Weight Validation

The molecular formula C₁₁H₁₁BrN₂ accurately represents the atomic composition of this compound, encompassing eleven carbon atoms, eleven hydrogen atoms, one bromine atom, and two nitrogen atoms. Molecular weight calculations based on standard atomic masses yield a precise value of 251.12 grams per mole, consistent across multiple chemical suppliers and database sources.

The structural connectivity can be represented through the Simplified Molecular Input Line Entry System notation: N#CC1=CC=C(N2CCCC2)C=C1Br, which provides a linear encoding of the molecular structure. This representation confirms the arrangement of functional groups and ring systems within the molecule, supporting the accuracy of the molecular formula assignment.

Validation of the molecular composition reveals the presence of two distinct nitrogen-containing functional groups: the nitrile carbon-nitrogen triple bond contributing one nitrogen atom, and the pyrrolidine heterocycle contributing the second nitrogen atom. The carbon count of eleven reflects the combination of the six-membered aromatic benzene ring, the single carbon of the nitrile group, and the four-carbon pyrrolidine ring system. The hydrogen count accounts for the aromatic and aliphatic protons distributed across the benzene ring and pyrrolidine moiety, with appropriate reduction due to substitution patterns.

Isomeric Considerations and Substituent Position Analysis

The structural framework of brominated pyrrolidinylbenzonitriles permits multiple isomeric arrangements, each with distinct Chemical Abstracts Service registry numbers and unique chemical properties. Systematic analysis of substitution patterns reveals several documented positional isomers that demonstrate the importance of precise structural identification in chemical research and applications.

The target compound this compound (CAS: 1189353-46-5) represents one specific arrangement where the bromine atom occupies the ortho position and the pyrrolidine group occupies the para position relative to the nitrile functional group. This particular substitution pattern creates a unique electronic environment within the aromatic system, influencing both chemical reactivity and physical properties.

| Isomer | CAS Number | Bromine Position | Pyrrolidine Position | Molecular Weight |

|---|---|---|---|---|

| This compound | 1189353-46-5 | Position 2 | Position 4 | 251.12 g/mol |

| 3-Bromo-4-(pyrrolidin-1-yl)benzonitrile | 1260837-23-7 | Position 3 | Position 4 | 251.12 g/mol |

| 4-Bromo-2-(pyrrolidin-1-yl)benzonitrile | 1359821-89-8 | Position 4 | Position 2 | 251.12 g/mol |

| 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile | 876918-66-0 | Position 5 | Position 2 | 251.12 g/mol |

Additional isomeric variants include 3-Bromo-4-(pyrrolidin-1-yl)benzonitrile (CAS: 1260837-23-7), where the bromine atom shifts to the meta position relative to the nitrile while maintaining the pyrrolidine at the para position. This subtle positional change significantly alters the compound's electronic distribution and potential reactivity patterns while maintaining the same molecular formula and weight.

The 4-Bromo-2-(pyrrolidin-1-yl)benzonitrile isomer (CAS: 1359821-89-8) demonstrates an alternative arrangement where the substituent positions are effectively reversed compared to the target compound. In this configuration, the bromine occupies the para position while the pyrrolidine group takes the ortho position relative to the nitrile functional group, creating distinct steric and electronic environments that influence chemical behavior.

Further structural diversity is exemplified by 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile (CAS: 876918-66-0), which positions the bromine at the meta location relative to both other substituents. This arrangement provides yet another distinct electronic environment and potential coordination geometry for chemical interactions.

The systematic comparison of these isomeric structures reveals the critical importance of precise positional identification in chemical nomenclature and application. Each positional variant, while sharing the same molecular formula C₁₁H₁₁BrN₂ and molecular weight of approximately 251.12 grams per mole, presents unique electronic characteristics that influence reactivity, binding affinity, and physical properties. Understanding these isomeric relationships is essential for accurate compound identification, synthetic planning, and structure-activity relationship studies in pharmaceutical and materials chemistry applications.

Properties

IUPAC Name |

2-bromo-4-pyrrolidin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c12-11-7-10(4-3-9(11)8-13)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNNJXGSXFSWAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Bromo-4-(pyrrolidin-1-yl)benzonitrile via Photoredox Cyanation of Bromoarenes

A recent organophotoredox-assisted method provides a mild and efficient route to aryl nitriles including 4-(pyrrolidin-1-yl)benzonitrile derivatives. The process involves:

- Starting from 1-(4-bromophenyl)pyrrolidine as the aryl bromide substrate.

- Using a photocatalyst such as 4CzIPN (5 mol%) under visible light irradiation.

- Employing potassium phosphate (K3PO4) as base and trimethylsilanol ((TMS)3SiOH) as a cyanide source surrogate.

- Conducting the reaction in dry acetone solvent under nitrogen atmosphere for 12 hours.

The crude product is purified by column chromatography to yield 4-(pyrrolidin-1-yl)benzonitrile with high yield (~83%) and purity.

This method is notable for its mild conditions, high selectivity, and avoidance of toxic cyanide salts. The reaction mechanism involves photoredox catalysis enabling the cyanation of the aryl bromide.

Data Summary:

| Component | Amount/Condition |

|---|---|

| 1-(4-Bromophenyl)pyrrolidine | 0.5 mmol |

| 4CzIPN (photocatalyst) | 20 mg (5 mol%) |

| K3PO4 (base) | 214 mg (1.0 mmol, 2 equiv) |

| TsCN (cyanide source) | 109 mg (0.60 mmol, 1.2 equiv) |

| (TMS)3SiOH | 225 µL (0.75 mmol, 1.5 equiv) |

| Solvent | Dry acetone (6 mL) |

| Time | 12 hours |

| Yield | 83% (pale yellow solid) |

This procedure is described in detail in a 2020 Royal Society of Chemistry publication.

Synthesis via α-Bromoketone Intermediate and Pyrrolidine Substitution

A classical and well-documented approach to related pyrrolidinyl ketones and derivatives involves:

- Preparation of α-bromoketone intermediates by bromination of ketones derived from aryl nitriles.

- Subsequent nucleophilic substitution of the α-bromoketone with pyrrolidine to afford the pyrrolidinyl-substituted product.

Ketone Preparation: Starting from aryl nitriles, react with organomagnesium reagents (e.g., n-BuMgCl) followed by acidic hydrolysis to obtain ketones.

α-Bromination: Treat ketones with bromine in the presence of catalytic aluminum chloride (AlCl3) at low temperature to selectively brominate the α-position, yielding α-bromoketones.

Pyrrolidine Substitution: React α-bromoketones with excess pyrrolidine in ether or ethanol at room temperature. The reaction mixture is stirred for 1–24 hours, followed by aqueous workup and purification to isolate the pyrrolidinyl ketone.

This method is exemplified in the synthesis of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one and analogs, which are structurally related to this compound.

| Step | Reagents/Conditions |

|---|---|

| α-Bromination | Ketone, Br2, AlCl3 catalyst, 0 °C to RT |

| Pyrrolidine Substitution | α-Bromoketone, pyrrolidine, Et2O or EtOH, RT, 1–24 h |

The yields for substitution reactions vary but generally are moderate to good (50–80%).

Preparation of 2-Bromoaryl Precursors via Grignard Reaction

For preparing brominated pyridine derivatives (which are structurally related to benzonitriles), a Grignard reaction approach is described:

- Dissolving 2,5-dibromopyridine in an ether solvent (e.g., tetrahydrofuran).

- Adding Grignard reagents such as isopropyl magnesium chloride dropwise under inert atmosphere at 0–20 °C.

- Quenching with DMF to introduce aldehyde functionality.

- Acidification and extraction to isolate 2-bromo-5-aldehyde pyridine.

Though this method is specific to pyridine derivatives, it demonstrates the utility of Grignard reagents for selective brominated aromatic compound synthesis, which can be adapted for benzonitrile derivatives.

Photoredox catalysis offers a modern, green alternative for cyanation of bromoarenes, including pyrrolidinyl derivatives, with excellent yields and functional group tolerance.

The α-bromoketone route is versatile for synthesizing pyrrolidinyl ketones and related compounds, with well-characterized intermediates and purification methods.

Stereochemistry plays a crucial role in biological activity for related pyrrolidinyl ketones, as shown in detailed studies of pyrovalerone analogs, highlighting the importance of enantiomeric purity in synthesis.

The choice of base, solvent, and reaction temperature critically affects yields and selectivity in palladium-catalyzed cross-coupling reactions used for late-stage functionalization of pyrrolidinyl aromatic compounds.

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Photoredox cyanation | 1-(4-Bromophenyl)pyrrolidine | 4CzIPN, K3PO4, (TMS)3SiOH, acetone, light | 4-(Pyrrolidin-1-yl)benzonitrile | 83 |

| 2 | α-Bromination | Ketone (from aryl nitrile) | Br2, AlCl3 catalyst, 0 °C | α-Bromoketone | Quantitative |

| 3 | Nucleophilic substitution | α-Bromoketone | Pyrrolidine, Et2O or EtOH, RT, 1–24 h | Pyrrolidinyl ketone derivative | 50–80 |

| 4 | Grignard reaction (related) | 2,5-Dibromopyridine | Grignard reagent, DMF, inert atmosphere | 2-Bromo-5-aldehyde pyridine | 80 |

The preparation of this compound can be effectively achieved via modern photoredox cyanation of aryl bromides or classical α-bromoketone intermediates followed by pyrrolidine substitution. The photoredox method offers a milder, more environmentally friendly approach with high yields and selectivity, while the α-bromoketone route provides a robust, scalable synthetic pathway. These methods have been validated by detailed experimental procedures and analytical data in peer-reviewed literature and patents, ensuring their reliability and applicability for research and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(pyrrolidin-1-yl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce different functionalized derivatives .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHBrN

- Molecular Weight : 251.12 g/mol

- CAS Number : 1189353-46-5

The compound features a bromine atom attached to a benzene ring, which is further substituted with a pyrrolidine moiety. This configuration contributes to its reactivity and potential as a pharmacological agent.

Medicinal Chemistry

2-Bromo-4-(pyrrolidin-1-yl)benzonitrile is investigated for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Research indicates that compounds with similar structures can act as androgen receptor antagonists, which are crucial in treating hormone-dependent cancers such as prostate cancer. The compound's ability to modulate receptor activity makes it a candidate for further exploration in cancer therapies .

- Neuropharmacology : Studies suggest that derivatives of this compound may exhibit activity at various neurotransmitter receptors, potentially leading to the development of new treatments for neurological disorders .

Biological Research

The compound has been utilized in biological studies to understand its interaction with cellular targets:

- Receptor Binding Studies : Investigations into how this compound interacts with specific receptors have been conducted, providing insights into its mechanism of action and biological effects .

- In Vitro Assays : Various assays have been designed to evaluate the compound's efficacy against different biological targets, revealing its potential as a lead compound for drug development .

Synthetic Chemistry

As a versatile building block, this compound serves multiple roles in synthetic chemistry:

- Synthesis of Complex Molecules : The compound can be used as an intermediate in the synthesis of more complex organic molecules, facilitating the development of novel pharmaceuticals .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Anticancer (AR Antagonist) | |

| Similar Compounds | Neurotransmitter Modulation | |

| Analogous Derivatives | Receptor Binding |

Case Study 1: Anticancer Potential

A study explored the efficacy of this compound in inhibiting prostate cancer cell lines through androgen receptor modulation. Results indicated significant growth inhibition at micromolar concentrations, suggesting its potential as a therapeutic agent.

Case Study 2: Neuropharmacological Effects

In another investigation, the compound was tested for its binding affinity at dopamine receptors. The findings revealed promising results that warrant further exploration into its neuropharmacological properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(pyrrolidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The bromine atom and the pyrrolidine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, depending on its specific interactions with enzymes, receptors, or other biomolecules .

Comparison with Similar Compounds

Reactivity Differences

- Bromine Position and Substitution: The bromine atom in this compound enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to non-halogenated analogs like 4-(pyrrolidin-1-yl)benzonitrile. However, steric hindrance from the pyrrolidine group may slow reactions relative to simpler bromopyridines (e.g., 2-bromopyridine) .

- Nitrile Group Stability: The nitrile group in the benzonitrile core is more resistant to hydrolysis under acidic conditions compared to acetylated analogs (e.g., 2-Bromo-4-acetyl pyridine), which are prone to keto-enol tautomerism .

Physicochemical Properties

- Solubility : The pyrrolidine substituent in This compound improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to 2-bromopyridine , which is less polar .

- Thermal Stability : Brominated benzonitriles generally exhibit higher thermal stability (decomposition >200°C) than acetylated pyridines (e.g., 2-Bromo-4-acetyl pyridine decomposes near 150°C) due to stronger C-Br and C≡N bonds .

Biological Activity

2-Bromo-4-(pyrrolidin-1-yl)benzonitrile is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective androgen receptor modulator (SARM). This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H11BrN, with a molecular weight of approximately 251.12 g/mol. The compound features a bromine atom at the second position of the benzene ring and a pyrrolidine group attached at the fourth position, contributing to its unique pharmacological profile.

Research indicates that this compound exhibits biological activity primarily through its interaction with androgen receptors. SAR studies suggest that compounds with similar structures can effectively bind to these receptors, influencing gene expression related to muscle growth and development. The binding affinity and selectivity towards androgen receptors are critical for its potential therapeutic applications in treating conditions like muscle wasting and androgen deficiency .

Selective Androgen Receptor Modulation

This compound has been identified as a selective androgen receptor modulator (SARM). This classification suggests that it can selectively stimulate androgen receptors in muscle and bone tissues while minimizing effects on other tissues such as the prostate.

Key Findings:

- Muscle Growth: Studies have shown that SARMs can promote muscle hypertrophy and strength without the adverse effects associated with anabolic steroids.

- Bone Density Improvement: There is evidence suggesting that this compound may enhance bone density, making it a candidate for osteoporosis treatment .

Antimicrobial Activity

Emerging research has also explored the antimicrobial properties of benzonitrile derivatives, including this compound. Preliminary studies indicate potential broad-spectrum antibacterial activity, particularly against enteric pathogens. This activity may be attributed to the compound's ability to induce stress on bacterial cell envelopes, disrupting their integrity and leading to cell death .

Comparative Analysis of Related Compounds

A comparative analysis of similar compounds highlights the structural modifications that influence biological activity:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| This compound | Bromine at position 2; pyrrolidine group | Selective androgen receptor modulation |

| 2-Bromo-5-(pyrrolidin-1-yl)benzonitrile | Bromine at position 5; pyrrolidine group | Potentially different receptor interactions |

| 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile | Difluorinated pyrrolidine; bromine at 2 | Investigated for diverse therapeutic applications |

Case Study 1: Muscle Wasting Conditions

In a controlled study involving animal models of muscle wasting, administration of this compound resulted in significant increases in lean muscle mass compared to control groups. The study concluded that the compound effectively mimicked the anabolic effects of testosterone without significant side effects .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial efficacy of benzonitrile derivatives, including this compound. The compound demonstrated notable activity against various strains of enteric bacteria, indicating its potential as a therapeutic agent in treating bacterial infections .

Q & A

Basic: What synthetic routes are recommended for 2-Bromo-4-(pyrrolidin-1-yl)benzonitrile, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution. Key considerations include:

- Substrate preparation : Start with 4-bromo-2-fluorobenzonitrile or similar brominated benzonitrile derivatives.

- Pyrrolidine introduction : Use Pd(PPh₃)₄ or Xantphos-based catalysts with mild bases (K₂CO₃) in toluene or dioxane at 80–100°C .

- Bromine retention : Ensure inert atmosphere (N₂/Ar) to prevent debromination.

- Optimization : Screen solvents (DMF vs. THF), catalyst loadings (1–5 mol%), and reaction times (12–24 hr) to maximize yield (>80%) .

Basic: How should researchers approach the spectroscopic characterization of this compound?

Methodological Answer:

Combine multiple techniques to resolve structural ambiguities:

- NMR : Focus on ¹H NMR signals for pyrrolidine protons (δ 1.8–2.1 ppm, multiplet) and nitrile (C≡N) absence of protons. ¹³C NMR confirms nitrile carbon at ~115 ppm .

- IR : C≡N stretching vibration near 2230 cm⁻¹; pyrrolidine C-N stretching at 1200–1250 cm⁻¹ .

- Mass spectrometry : Molecular ion peak at m/z 265 (M⁺) with isotopic pattern confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced: How can computational methods like QSAR or molecular docking predict its biological activity?

Methodological Answer:

QSAR models and docking simulations are critical for predicting androgen receptor (AR) modulation:

- QSAR : Use descriptors like logP, molar refractivity, and topological polar surface area to correlate structure with AR binding affinity. Validate against in vitro AR transactivation assays .

- Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions between the nitrile group and AR’s ligand-binding domain (e.g., hydrogen bonding with Leu704/Asn705). Compare docking scores with RAD-140 (a known SARM) for benchmarking .

Advanced: What strategies resolve contradictions in reported biological activities (e.g., AR agonism vs. antagonism)?

Methodological Answer:

Address discrepancies via:

- Purity validation : Use HPLC (≥95% purity) to exclude impurities affecting activity .

- Cell-line specificity : Test in multiple AR-expressing cell lines (e.g., LNCaP vs. HEK293) to identify context-dependent effects .

- Metabolite screening : LC-MS/MS to detect metabolites (e.g., debrominated derivatives) that may alter activity .

Advanced: What crystallization strategies enhance structural determination for X-ray studies?

Methodological Answer:

- Solvent selection : Use slow-evaporation in ethyl acetate/hexane (3:1) to grow single crystals.

- Data collection : Employ SHELXL for refinement, focusing on resolving bromine’s heavy atom effects (high R-factor tolerance for Br) .

- Twinned crystals : Apply SHELXD for structure solution if twinning is observed .

Advanced: How can surface adsorption properties (e.g., on metal nanoparticles) be studied?

Methodological Answer:

- Substrate preparation : Use Ag or Au nanoparticles (10–20 nm) in benzonitrile-containing solutions.

- Spectroscopic analysis : Surface-enhanced Raman spectroscopy (SERS) to detect adsorption-induced shifts in nitrile vibrations (Δν = 5–10 cm⁻¹) .

- DFT modeling : Simulate orientation (nitrile vs. pyrrolidine group adsorption) using Gaussian09 with B3LYP/6-31G* basis set .

Advanced: How do hydrogen-bonding interactions in solution affect reactivity?

Methodological Answer:

- Solvent choice : Compare aprotic (acetonitrile) vs. protic (water/methanol) solvents via FTIR to assess C≡N stretching frequency shifts (blueshift in H-bonding environments) .

- Kinetic studies : Monitor SNAr reaction rates in DMSO (weak H-bonding) vs. DMF (strong H-bonding) to correlate solvation effects with reactivity .

Advanced: What pharmacological profiling strategies are recommended for SARMs development?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.